4-((Chloromethyl)sulfonyl)morpholine

Description

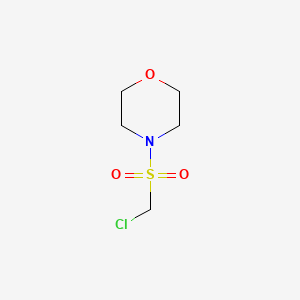

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO3S/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXFXNCSRIIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363660 | |

| Record name | 4-(Chloromethanesulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39542-27-3 | |

| Record name | 4-(Chloromethanesulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-((Chloromethyl)sulfonyl)morpholine: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a technical exploration of 4-((chloromethyl)sulfonyl)morpholine. We will move beyond a simple recitation of facts to provide a narrative grounded in field-proven insights, focusing on the causality behind experimental choices and the inherent logic of its application in modern medicinal chemistry.

Strategic Overview: The Morpholine Sulfonamide Moiety in Drug Design

The morpholine ring is a well-established "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[1][2][3] When this heterocycle is functionalized as a sulfonamide, specifically as this compound, it transforms into a highly versatile and reactive building block. The combination of the morpholine group's beneficial properties with a reactive chloromethyl electrophile, activated by the adjacent sulfonyl group, creates a powerful tool for the synthesis of complex, biologically active molecules.[4] This guide will dissect the core properties and reactivity of this reagent to empower its strategic and effective use in drug development pipelines.

Core Physicochemical & Structural Properties

A foundational understanding of a reagent's intrinsic properties is a prerequisite for its rational application in chemical synthesis.

Structural Analysis

The molecule's reactivity is a direct consequence of its distinct structural features:

-

Morpholine Nucleus: A saturated heterocycle that acts as a desirable pharmacokinetic modulator.[1]

-

Sulfonyl Group: A strong electron-withdrawing group that significantly activates the adjacent methylene carbon, enhancing its electrophilicity.

-

Chloromethyl Group: Functions as a potent electrophilic handle, with the chloride atom serving as an excellent leaving group for nucleophilic substitution reactions.

Figure 1: Structural features of this compound.

Quantitative Data Summary

The essential physicochemical data for this compound are summarized in Table 1. This information is critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 39542-27-3 | [5] |

| Molecular Formula | C₅H₁₀ClNO₃S | [5] |

| Molecular Weight | 199.66 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

| Solubility | Soluble in Dimethylformamide (DMF), Acetonitrile | Inferred from reaction conditions[7] |

Table 1: Key Physicochemical Properties.

Reactivity Profile and Mechanistic Causality

The primary utility of this compound is as an electrophilic alkylating agent in nucleophilic substitution reactions, typically following an SN2 mechanism.

The Principle of Sulfonyl Activation

The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) creates a significant partial positive charge (δ+) on the adjacent carbon of the chloromethyl group. This polarization drastically lowers the activation energy for nucleophilic attack and facilitates the displacement of the chloride anion, which is an effective leaving group. This inherent reactivity allows for efficient alkylation of a wide array of nucleophiles, including amines, thiols, and phenols, often under mild conditions.

Figure 2: General workflow for nucleophilic substitution.

Causality Behind Experimental Design

-

Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or DMSO are preferred. These solvents effectively solvate the cation of the nucleophile's salt form but do not form a strong solvation shell around the nucleophile itself, leaving it highly reactive. They are also capable of dissolving the reactants, ensuring a homogeneous reaction mixture.

-

Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct.[7] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is crucial.[8] These bases neutralize the generated acid without competing with the primary nucleophile, thereby preventing the deactivation of the nucleophile through protonation and driving the reaction to completion.

Self-Validating Experimental Protocol: Synthesis of an N-Alkylated Amine

This protocol is presented as a self-validating system, where each stage provides a checkpoint for reaction success and product integrity.

Objective: To perform a representative SN2 reaction by alkylating a primary or secondary amine with this compound.

Methodology:

-

Reaction Setup (Validation Point: Stoichiometry & Inertness):

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.).

-

Dissolve the amine in anhydrous DMF (approx. 0.1-0.5 M).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq.). The excess base ensures the reaction medium remains basic.

-

In a separate vial, dissolve this compound (1.1-1.2 eq.) in a minimal amount of anhydrous DMF. The slight excess of the electrophile ensures complete consumption of the potentially more valuable amine.

-

-

Reaction Execution (Validation Point: Controlled Addition):

-

Cool the amine solution to 0 °C using an ice bath. This mitigates any potential exotherm, especially for highly reactive amines.

-

Add the solution of this compound dropwise to the stirred amine solution over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

-

Monitoring (Validation Point: Reaction Completion):

-

Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is deemed complete upon the disappearance of the limiting reagent (the amine).

-

-

Aqueous Workup (Validation Point: Impurity Removal):

-

Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This sequence removes the DMF solvent, excess base, and salts.

-

-

Purification & Characterization (Validation Point: Purity & Identity):

-

Purify the crude residue via flash column chromatography on silica gel.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Safety & Hazard Management

Authoritative grounding in safety is non-negotiable. This compound and its parent compound, morpholine-4-sulfonyl chloride, are irritants.[9][10]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US), and a lab coat.[10][11][12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[11][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Store under an inert atmosphere, as it may be moisture-sensitive.[12][13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than a mere reagent; it is a strategic building block that combines a pharmacokinetically advantageous scaffold with a precisely activated electrophilic center. Its predictable reactivity and the favorable properties it imparts make it an invaluable asset in the synthesis of novel small-molecule therapeutics. Understanding its core properties, the mechanistic basis of its reactivity, and robust protocols for its use enables medicinal chemists to confidently and efficiently construct complex molecular architectures, accelerating the journey from hit identification to clinical candidate.

References

- 4-(Chloromethyl)morpholine | C5H10ClNO | CID 12331083. PubChem - NIH. [Link]

- Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265. PubChem - NIH. [Link]

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications - American Chemical Society. [Link]

- Morpholines. Synthesis and Biological Activity.

- Chemical synthesis of morpholine derivatives.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MORPHOLINE.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. 39542-27-3|this compound|BLD Pharm [bldpharm.com]

- 6. Morpholine-4-sulfonyl chloride | 1828-66-6 [sigmaaldrich.com]

- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-((Chloromethyl)sulfonyl)morpholine

CAS Number: 39542-27-3

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and its applications as a key intermediate in the synthesis of complex organic molecules. Emphasis is placed on the strategic importance of the morpholine scaffold, a privileged structure in modern pharmacology. Furthermore, this guide consolidates critical safety, handling, and storage protocols derived from authoritative safety data sheets to ensure its proper use in a laboratory setting. The content is structured to deliver both foundational knowledge and actionable, field-proven insights for scientists and technical professionals.

This compound is a bifunctional organic compound featuring a reactive chloromethyl group and a stable morpholine ring connected via a sulfonyl linker. The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates, such as enhancing aqueous solubility and metabolic stability.[1][2][3] The sulfonyl group provides a rigid, polar linker, while the chloromethyl group serves as a reactive electrophilic site for further chemical modification.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 39542-27-3 | [4] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₁₀ClNO₃S | Inferred |

| Molecular Weight | 199.66 g/mol | Inferred |

| Appearance | Typically a white to off-white solid | Inferred |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the sulfonylation of morpholine with chloromethanesulfonyl chloride. This reaction is a standard procedure for forming sulfonamides and leverages the nucleophilic nature of the secondary amine in the morpholine ring.[5]

Representative Synthetic Pathway

The core of the synthesis involves the reaction between morpholine and chloromethanesulfonyl chloride in the presence of a non-nucleophilic base. The base is critical as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting morpholine and driving the reaction to completion.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for synthesizing the title compound. The choice of dichloromethane (DCM) as a solvent is due to its inertness and ability to dissolve the reactants, while triethylamine (TEA) is a common organic base used to scavenge HCl.

-

Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of morpholine).

-

Inerting : Purge the flask with nitrogen and cool the mixture to 0 °C in an ice bath.

-

Base Addition : Add triethylamine (1.1 eq.) to the stirred solution.

-

Reactant Addition : Dissolve chloromethanesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting morpholine is consumed.

-

Work-up : Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Applications in Research and Drug Development

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry because it is present in numerous approved drugs and bioactive molecules.[3][6] Its inclusion often confers favorable properties such as improved solubility, metabolic stability, and a desirable safety profile.[1][7] this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block used to introduce the morpholinylsulfonylmethyl moiety into a larger molecule.

The primary utility of this compound stems from its electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the morpholine-sulfonyl group to various molecular scaffolds containing nucleophiles like amines, phenols, or thiols. This strategy is frequently employed in lead optimization to explore structure-activity relationships (SAR) and enhance the drug-like properties of a lead compound.[2] For instance, the incorporation of a morpholine-containing side chain was instrumental in the development of potent and orally active MDM2 inhibitors for cancer therapy.[8]

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

This compound is a reactive chemical intermediate that requires careful handling. The information below is synthesized from multiple safety data sheets (SDS) and should be strictly followed.[9][10]

Hazard Identification

The compound is classified with several hazards. It is crucial to handle it only in a well-ventilated area, preferably within a chemical fume hood.[11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H311 + H331 | Toxic in contact with skin or if inhaled. | |

| H314 | Causes severe skin burns and eye damage. | |

| H319 | Causes serious eye irritation.[12][13] | |

| H335 | May cause respiratory irritation.[12][13] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[13] |

| P271 | Use only outdoors or in a well-ventilated area.[13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][13] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[13] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves assuming the highest level of risk and using comprehensive protection.

-

Engineering Controls : Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors or dust.[11]

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[9][11]

-

Skin Protection : Wear a complete suit protecting against chemicals and chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[9][11]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]

-

Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

Storage and Disposal

-

Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be sensitive to moisture.[10] Recommended storage temperature is often 2-8°C.[9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[9][11]

Conclusion

This compound, CAS number 39542-27-3, is a valuable and highly reactive chemical intermediate for pharmaceutical and chemical research. Its structure combines the beneficial pharmacokinetic attributes of the morpholine ring with the synthetic versatility of a chloromethylsulfonyl group. While its reactivity makes it a powerful tool for constructing complex molecules, it also necessitates strict adherence to safety and handling protocols. This guide provides the foundational technical and safety information required for its effective and responsible use in a research and development setting.

References

- Angene Chemical.

- NIST. Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. [Link]

- PubChem. 4-(Chloromethyl)morpholine.

- PubChem. Morpholine-4-sulfonyl chloride.

- Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.

- ResearchGate.

- Google Patents.

- Organic Chemistry Portal. Morpholine synthesis. [Link]

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.

- Tasso, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, PMC. [Link]

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, PubMed. [Link]

- Wikipedia. Morpholine. [Link]

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, PubMed. [Link]

- Tzara, A., et al. (2020).

- Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

- Tasso, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- ResearchGate. General protocol for the synthesis of PMOs morpholine-based oligomers. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 39542-27-3|this compound|BLD Pharm [bldpharm.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Application of Electrophilic Morpholine-Sulfonyl Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of key electrophilic building blocks incorporating the morpholine-sulfonyl scaffold, a motif of significant interest in medicinal chemistry. While direct, in-depth literature on 4-((chloromethyl)sulfonyl)morpholine is notably scarce, this document will focus on the well-characterized and commercially available precursor, morpholine-4-sulfonyl chloride . We will then extrapolate from established chemical principles to propose the synthesis, reactivity, and potential applications of the more complex bifunctional electrophile, this compound. This approach is designed to provide researchers with the foundational knowledge and practical insights necessary to leverage these valuable synthetic intermediates.

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] When coupled with the versatile reactivity of the sulfonyl group, it forms a powerful platform for the construction of diverse molecular architectures with a wide range of biological activities.[1][3]

Synthesis and Characterization of Morpholine-4-sulfonyl Chloride

The foundational starting material for more complex electrophilic morpholine-sulfonyl derivatives is morpholine-4-sulfonyl chloride. This compound is readily synthesized and serves as a key intermediate.

Synthetic Protocol

The synthesis of morpholine-4-sulfonyl chloride is typically achieved through the reaction of morpholine with an excess of sulfuryl chloride in an inert solvent. The causality behind this experimental choice lies in the high reactivity of sulfuryl chloride, which acts as the source of the sulfonyl group. The excess of sulfuryl chloride ensures the complete conversion of the starting morpholine. An organic base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction, preventing the formation of morpholine hydrochloride and driving the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: A solution of morpholine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).

-

Addition of Sulfuryl Chloride: Sulfuryl chloride (2.0-3.0 equivalents) is added dropwise to the cooled morpholine solution via the dropping funnel with vigorous stirring. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting morpholine is fully consumed.

-

Workup: Upon completion, the reaction mixture is cautiously poured over crushed ice to quench the excess sulfuryl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude morpholine-4-sulfonyl chloride can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization

The structural confirmation of the synthesized morpholine-4-sulfonyl chloride is achieved through standard spectroscopic techniques.

| Property | Data |

| Molecular Formula | C4H8ClNO3S |

| Molecular Weight | 185.63 g/mol [4] |

| Appearance | Colorless to yellow solid or liquid |

| Boiling Point | 135-137 °C at 10 mmHg |

| ¹H NMR (CDCl₃) | δ ~3.8 (t, 4H), ~3.4 (t, 4H) ppm |

| ¹³C NMR (CDCl₃) | δ ~66, ~46 ppm |

| IR (KBr) | ν ~1360 (asymmetric SO₂) and ~1160 (symmetric SO₂) cm⁻¹ |

| Mass Spectrum (EI) | m/z (%) = 185 (M⁺), 150, 86, 56 |

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Proposed Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve morpholine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane or acetonitrile.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.

-

Addition of Electrophile: Add a solution of chloromethanesulfonyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Mechanistic Insights

This compound is a bifunctional electrophile, presenting two distinct sites for nucleophilic attack. This dual reactivity is the cornerstone of its potential utility as a versatile building block in organic synthesis and drug discovery.

Caption: Reactive sites of this compound.

The electrophilicity of the sulfur atom in the sulfonyl group is enhanced by the two electron-withdrawing oxygen atoms and the electronegative nitrogen of the morpholine ring. This makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The chloride ion on the sulfonyl group (in the precursor) is an excellent leaving group, facilitating these substitution reactions.

Simultaneously, the carbon atom of the chloromethyl group is also electrophilic due to the inductive effect of the chlorine atom. This allows for nucleophilic substitution reactions (Sₙ2), where the chlorine atom is displaced by a nucleophile. The proximity of the sulfonyl group may further activate this position.

Potential Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound opens up numerous possibilities for its application in the synthesis of complex molecules and in the development of novel therapeutic agents.

Scaffold for Library Synthesis

This molecule can serve as an excellent scaffold for the rapid generation of compound libraries for high-throughput screening. By reacting this compound with a diverse set of nucleophiles, two points of diversity can be introduced, leading to a wide array of structurally distinct molecules.

Caption: Workflow for library synthesis.

Covalent Modifiers

The electrophilic nature of both the sulfonyl and chloromethyl groups makes this compound a potential candidate for the design of covalent inhibitors. Covalent drugs form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action. The morpholine moiety can be tailored to provide specificity for the target protein's binding pocket, while the electrophilic "warhead" reacts with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, or lysine).

Proposed Experimental Protocol: Reaction with a Nucleophile

The following is a hypothetical, yet representative, protocol for the reaction of this compound with a primary amine.

Objective: To synthesize a novel N-substituted-1-(morpholinosulfonyl)methanamine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.2 mmol).

-

Slowly add a solution of benzylamine (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.[4]

-

Skin and Eye Contact: Causes skin and eye irritation.[4] In case of contact, flush immediately with copious amounts of water.

-

Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere.

-

Disposal: Dispose of in accordance with local regulations.

References

- Early investigations using morpholine-4-sulfonyl chloride A as the starting material … - ResearchG

- 4-[3-(chloromethyl)benzenesulfonyl]morpholine (C11H14ClNO3S) - PubChemLite

- Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem

- 39542-27-3|this compound|BLD Pharm

- 4-(Morpholine-4-sulfonyl)-benzyl chloride | C11H14ClNO3S | CID 65745773 - PubChem

- 4-(Chloromethyl)morpholine | C5H10ClNO | CID 12331083 - PubChem

- Morpholine, 4-[(4-chlorophenyl)sulfonyl]- - the NIST WebBook

- EP1087966B1 - Chemical synthesis of morpholine derivatives - Google P

- Morpholine-4-sulfonyl chloride | 1828-66-6 - Sigma-Aldrich

- US4739051A - Preparation of morpholine - Google P

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC

- Biological activities of morpholine derivatives and molecular targets involved.

- 2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1-propyl-1h-1,3-benzodiazole - PubChemLite

- (PDF) Morpholines.

- 1226917-12-9|4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride - BLDpharm

- US4647663A - Synthesis of morpholine - Google P

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed

- METHOD FOR PRODUCING ORGANIC COMPOUND - European P

- Selective Late‐Stage Sulfonyl Chloride Formation

- US2664443A - Process of producing trichloromethane sulfonyl chloride - Google P

- 4-(4-CHLOROPHENYL)MORPHOLINE synthesis - ChemicalBook

- DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google P

Sources

A Comprehensive Technical Guide to 4-((Chloromethyl)sulfonyl)morpholine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 4-((Chloromethyl)sulfonyl)morpholine, a specialized chemical reagent of increasing importance in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, propose a detailed and validated synthetic protocol, and elucidate its reactivity. The primary focus will be on its strategic application as a bifunctional building block, where the morpholine moiety imparts favorable pharmacokinetic properties and the chloromethylsulfonyl group serves as a versatile reactive handle for covalent modification and linker chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in the design of novel therapeutics, including covalent inhibitors, fragment-based leads, and complex drug conjugates.

Introduction: The Morpholine Scaffold and the Rise of Covalent Modulators

The morpholine heterocycle is a privileged structure in medicinal chemistry, embedded in numerous FDA-approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid[1]. Its prevalence stems from its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of parent molecules[1][2]. The morpholine ring's non-planar, chair-like conformation and its hydrogen bond accepting capability allow it to serve as a versatile bioisostere for other cyclic systems, often leading to enhanced target engagement and reduced off-target toxicity[2].

In parallel, the field of drug discovery has witnessed a resurgence of interest in covalent inhibitors. These agents form a stable, permanent bond with their biological target, offering distinct advantages such as prolonged duration of action, high potency, and resilience to target mutation. This has created a demand for specialized chemical tools—reagents that combine a drug-like scaffold with a precisely tuned reactive group.

This compound emerges as a compelling solution at the intersection of these two strategic areas. It uniquely combines the beneficial properties of the morpholine ring with the controlled electrophilicity of a chloromethylsulfonyl "warhead," presenting a powerful tool for modern drug design.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. This compound is a stable solid under recommended conditions, but its reactivity necessitates careful handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃S | [3] |

| Molecular Weight | 199.66 g/mol | [3] |

| CAS Number | 39542-27-3 | [3] |

| Appearance | White to off-white solid | Inferred from typical sulfonyl chlorides |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| Transportation | Requires cold-chain | [3] |

The presence of the sulfonyl and morpholine groups suggests moderate polarity, likely conferring solubility in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its stability is contingent on storage in a dry, cool environment to prevent hydrolysis of the sulfonyl chloride moiety.

Synthesis and Purification

The synthesis of this compound is not widely documented in peer-reviewed literature, but a robust synthetic route can be logically derived from established principles of sulfonyl chloride chemistry. The most direct approach involves the reaction of morpholine with chloromethanesulfonyl chloride in the presence of a non-nucleophilic base.

Proposed Synthetic Workflow

The workflow involves a standard nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Sources

An In-depth Technical Guide to the Safe Handling of 4-((Chloromethyl)sulfonyl)morpholine for Research and Development

Introduction: Contextualizing 4-((Chloromethyl)sulfonyl)morpholine in Drug Discovery

Morpholine is a foundational heterocyclic scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic profiles, enhance metabolic stability, and increase aqueous solubility in drug candidates.[1][2] Its derivatives are integral to a wide array of therapeutics, including agents targeting neurodegenerative diseases, cancer, and various enzymatic pathways.[2][3][4] this compound emerges in this context as a highly reactive and versatile building block. Its bifunctional nature—possessing both a reactive sulfonyl chloride surrogate and an alkylating chloromethyl group—allows for the intricate construction of complex molecular architectures.

However, the very reactivity that makes this compound a valuable synthetic tool also renders it hazardous. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling, storage, and disposal. By understanding the causality behind its chemical hazards, laboratory personnel can implement robust, self-validating safety protocols to mitigate risk effectively.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment.

| Property | Data | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 39542-27-3 | [5] |

| Molecular Formula | C₅H₁₀ClNO₃S | [5] |

| Molecular Weight | 199.66 g/mol | [5] |

| Appearance | Likely a colorless to yellow solid or liquid | [6] (Analog) |

| Storage Conditions | Inert atmosphere, 2-8°C | [5][6] |

| Key Structural Features | Morpholine ring, Sulfonyl group, Chloromethyl (alkylating) group | N/A |

Hazard Identification and Risk Assessment: A Mechanistic Approach

The hazard profile of this compound is dictated by its functional groups. While specific toxicological data for this exact compound is limited, a robust risk assessment can be constructed by analyzing its structural analogs, namely Morpholine-4-sulfonyl chloride and the general class of sulfonyl chlorides .

Primary Hazards from the Sulfonyl Moiety

The dominant hazard arises from the sulfonyl chloride group's high reactivity, particularly its violent reaction with water and other nucleophiles.[7][8]

-

Hydrolysis and Corrosivity: Upon contact with moisture (e.g., humidity, water, mucous membranes), the compound is expected to rapidly hydrolyze to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the primary cause of its corrosive and irritant properties.[8]

-

Inhalation Hazard: The generation of HCl gas upon hydrolysis makes the compound a potent respiratory irritant.[9] Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[10]

-

Skin and Eye Damage: Direct contact will cause severe skin irritation and serious eye damage, potentially leading to blindness, due to the immediate formation of acid.[9][10][11]

Based on its close analog, Morpholine-4-sulfonyl chloride, the following GHS classifications are anticipated:

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [9][10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [10] |

Secondary Hazards from the Chloromethyl Group

The chloromethyl (-CH₂Cl) group introduces a secondary, but significant, hazard. This functional group is a known alkylating agent, capable of covalently modifying biological macromolecules like DNA. While specific data is unavailable, compounds containing such moieties are often treated as potential mutagens and should be handled with appropriate caution to minimize long-term health risks.

Hierarchy of Controls: From Engineering Solutions to Personal Protection

A multi-layered approach to safety, known as the hierarchy of controls, is essential. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from receipt to disposal.

-

Designated Area: Clearly mark and designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards of sulfonyl chlorides and alkylating agents, as well as the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin, eye, and respiratory exposure.[14]

| PPE Item | Specification | Rationale | Source(s) |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[7][15] | [7][14][15] |

| Eye Protection | Tightly fitting chemical splash goggles. | Protects eyes from splashes and dust. Standard safety glasses are insufficient.[15][16] | [15][16] |

| Face Protection | Full-face shield worn over safety goggles. | Protects the entire face from splashes during transfers or in the event of a vigorous reaction.[7][16] | [7][14][16] |

| Body Protection | Flame-resistant laboratory coat with tight-fitting cuffs. | Protects skin and clothing from contamination. | [9][17] |

| Respiratory | Generally not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection under normal conditions. | [7][18] |

Detailed Protocols for Safe Handling and Storage

Receiving and Storage Protocol

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the container in a cool, dry, well-ventilated area designated for reactive and corrosive chemicals.[17] The recommended temperature is 2-8°C.[5][6]

-

Store away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[7][11]

-

Ensure the container is kept tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[11]

Experimental Handling Protocol

-

Preparation: Before handling, ensure the designated fume hood is clean and uncluttered. Have all necessary equipment, reagents, and waste containers prepared and within reach.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Weighing/Transfer: Conduct all transfers of the solid or its solutions within the fume hood. Use non-sparking tools.[13][17]

-

Reaction Setup: When adding the compound to a reaction, do so slowly and in a controlled manner. Be aware that reactions with nucleophilic solvents (e.g., alcohols, amines) or reagents can be exothermic.

-

Post-Handling: After use, tightly seal the container, wipe it down, and return it to its designated storage location.

-

Decontamination: Wipe down the work area in the fume hood.

-

Doff PPE: Remove PPE in the correct order (gloves last) to avoid contaminating skin. Wash hands and arms thoroughly with soap and water after completing work.[17]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent injury and further contamination.[7]

Caption: Logical workflow for responding to a chemical spill.

-

Isolate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Contain: For small spills, cover the material with a non-combustible absorbent material like dry sand, earth, or vermiculite. DO NOT USE WATER , as this will cause a violent reaction and generate corrosive fumes.[7]

-

Neutralize: Cautiously apply a weak base like sodium carbonate or lime to the contained spill to neutralize the acidic components.[7]

-

Collect: Carefully sweep the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.[17]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.

-

Place waste in a dedicated, sealed, and clearly labeled hazardous waste container.

-

The waste may need to be quenched or neutralized by trained personnel before final disposal.

-

Dispose of all waste in accordance with local, state, and federal environmental regulations.[9][17]

Conclusion

This compound is a potent synthetic tool whose utility is matched by its significant hazards. Its reactivity towards moisture necessitates stringent handling protocols focused on preventing contact with water, skin, eyes, and the respiratory system. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing them with meticulous administrative procedures and appropriate PPE—researchers can safely harness the synthetic potential of this compound. A proactive, informed approach to safety is paramount to protecting the health of laboratory personnel and ensuring the integrity of drug discovery research.

References

- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved January 8, 2026.

- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - SD Fine-Chem. Retrieved January 8, 2026.

- NCBI Bookshelf. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved January 8, 2026.

- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride. Retrieved January 8, 2026.

- BLD Pharm. (n.d.). 39542-27-3|this compound. Retrieved January 8, 2026.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.

- International Journal of Progressive Research in Engineering Management and Science (IJPREMS). (2025, January). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved January 8, 2026.

- National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)morpholine. PubChem Compound Database.

- ECHEMI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Morpholine-4-sulfonyl chloride. PubChem Compound Database.

- Sigma-Aldrich. (2024, September 8).

- TCI Chemicals. (2025, February 4). SAFETY DATA SHEET - Morpholine Hydrochloride. Retrieved January 8, 2026.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-SULFONYL CHLORIDE. Retrieved January 8, 2026.

- Sigma-Aldrich. (n.d.). Morpholine-4-sulfonyl chloride | 1828-66-6. Retrieved January 8, 2026.

- Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved January 8, 2026.

- National Institute of Standards and Technology (NIST). (n.d.). Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook.

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride. Retrieved January 8, 2026.

- SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved January 8, 2026.

- Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Retrieved January 8, 2026.

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved January 8, 2026.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Fisher Scientific. (2010, August 6).

- Wikipedia. (n.d.). Morpholine.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 8, 2026.

- ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 8, 2026.

- ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses. Retrieved January 8, 2026.

- MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijprems.com [ijprems.com]

- 5. 39542-27-3|this compound|BLD Pharm [bldpharm.com]

- 6. Morpholine-4-sulfonyl chloride | 1828-66-6 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. echemi.com [echemi.com]

- 10. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 15. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 16. quora.com [quora.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. epa.gov [epa.gov]

An In-depth Technical Guide to 4-((Chloromethyl)sulfonyl)morpholine: Physicochemical Properties, Solubility, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Chloromethyl)sulfonyl)morpholine is a unique chemical entity featuring a morpholine ring functionalized with a chloromethylsulfonyl group. This combination of a saturated heterocycle, known for its presence in numerous biologically active compounds, and a reactive sulfonyl moiety makes it a compound of interest in synthetic chemistry and drug discovery. A thorough understanding of its fundamental physicochemical properties, particularly its solubility, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the available data, theoretical considerations, and practical methodologies for handling and analyzing this compound.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established from available safety data sheets and chemical supplier information.

| Property | Value | Source |

| CAS Number | 39542-27-3 | [1][2][3] |

| Molecular Formula | C5H10ClNO3S | [1] |

| Molecular Weight | 199.66 g/mol | [1] |

Solubility Profile: An Analysis of Structural Contributions

The molecule possesses distinct polar and non-polar regions that will govern its solubility:

-

The Morpholine Ring: The presence of both an ether linkage and a tertiary amine within the morpholine ring imparts a significant degree of polarity. This structural feature suggests a propensity for favorable interactions with polar solvents, including water, through hydrogen bonding with the oxygen and nitrogen atoms.

-

The Sulfonyl Group: The sulfonyl group (-SO2-) is strongly polar and capable of acting as a hydrogen bond acceptor. This further enhances the molecule's affinity for polar solvents.

-

The Chloromethyl Group: The chloromethyl group (-CH2Cl) introduces some hydrophobicity and is a reactive site.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functionalities of the molecule.

-

Moderate to Good Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, as well as in moderately polar solvents such as acetone and acetonitrile.

-

Limited Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar morpholine and sulfonyl groups would have unfavorable interactions.

-

Aqueous Solubility: The presence of the polar morpholine and sulfonyl groups suggests some degree of water solubility. However, the overall size of the molecule and the presence of the chloromethyl group may limit its miscibility. The pH of the aqueous solution will also play a crucial role; protonation of the morpholine nitrogen under acidic conditions would likely increase water solubility.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise solubility data, a standardized experimental method such as the equilibrium shake-flask method should be employed.

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO). The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to represent ambient and physiological temperatures, respectively.

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe equipped with a filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method).

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analytical Methods for Quantification

Due to the presence of the sulfonyl group and the potential for UV absorbance from the molecule, HPLC is a suitable technique for the quantification of this compound.

Analytical Workflow: HPLC Quantification

Caption: Workflow for HPLC quantification of the target compound.

Key Considerations for Method Development:

-

Column: A C18 reverse-phase column is a good starting point for method development.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is likely to provide good separation. The use of a buffer may be necessary to control the ionization state of the morpholine nitrogen and ensure reproducible retention times.

-

Detection: A UV detector set at a wavelength where the compound exhibits absorbance should be used. A wavelength scan of a standard solution will help in selecting the optimal detection wavelength.

-

Standard Preparation: Accurate preparation of a stock solution and a series of calibration standards is critical for accurate quantification.

Other potential analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), although the polarity and thermal stability of the compound would need to be considered. Titrimetric methods, often used for sulfonyl chlorides, could also be adapted for the quantification of this compound.[4][5]

Stability and Degradation Pathways

The chemical stability of this compound is primarily influenced by the reactivity of the chloromethylsulfonyl group.

Hydrolytic Degradation

The sulfonyl chloride functional group is known to be susceptible to hydrolysis.[6] By analogy, the chloromethyl sulfonyl group in the target molecule is expected to undergo hydrolysis in the presence of water. This reaction would likely yield the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis will be dependent on temperature and pH.

Potential Degradation Pathways

Caption: Potential degradation pathways for the target compound.

Biodegradation

The morpholine ring itself can be subject to microbial degradation. Studies on morpholine have shown that certain strains of bacteria, such as Mycobacterium, can utilize it as a source of carbon and nitrogen.[7][8][9] The degradation pathway often involves the cleavage of the C-N bond of the morpholine ring, leading to intermediates like 2-(2-aminoethoxy)acetate.[7] While specific studies on this compound are lacking, it is plausible that the morpholine moiety could be susceptible to similar biodegradation processes.

Conclusion

This compound is a compound with potential applications in various fields of chemical research. While direct experimental solubility data is scarce, a systematic approach based on its molecular structure allows for a reasoned prediction of its solubility profile. This guide provides a framework for researchers to experimentally determine its solubility and to develop robust analytical methods for its quantification. Understanding the stability and potential degradation pathways is also crucial for its handling, storage, and application. The methodologies and insights presented herein are intended to empower researchers to confidently work with this compound and unlock its synthetic potential.

References

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.

- BenchChem. (2025).

- Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153-158.

- Verma, B. C., et al. (1987). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 26A, 892-893.

- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Research, 1(1), 1-10.

- Heriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture.

- Knapp, J. S., & Brown, H. B. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(1), 59-65.

- Moi, M., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 71, 196-205.

- Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 831-832.

- National Center for Biotechnology Information. (n.d.). Morpholine-4-sulfonyl chloride. PubChem.

- Angene Chemical. (n.d.). Safety Data Sheet: this compound. Angene Chemical.

- BLD Pharm. (n.d.). 39542-27-3|this compound. BLD Pharm.

- J&K Scientific. (n.d.). This compound|CAS: 39542-27-3. J&K Scientific.

- Carretero, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- National Center for Biotechnology Information. (n.d.). 4-(3-Chloropropyl)morpholine. PubChem.

- National Center for Biotechnology Inform

- Wikipedia. (n.d.). Morpholine.

- Padakanti, P. K., et al. (2017). Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure. European Journal of Organic Chemistry, 2017(3), 603-608.

- National Institute of Standards and Technology. (n.d.). Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook.

- Gu, Y., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K).

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 39542-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound|CAS: 39542-27-3|this compound-百灵威 [jkchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 4-((Chloromethyl)sulfonyl)morpholine

Foreword: The Imperative of Spectral Prediction in Modern Drug Discovery

In the fast-paced landscape of pharmaceutical research and development, the ability to anticipate the physicochemical properties of novel molecular entities is paramount. Before a compound is even synthesized, a wealth of information can be gleaned from predictive analytical techniques. This guide is dedicated to the spectral characterization of 4-((chloromethyl)sulfonyl)morpholine, a compound of interest in medicinal chemistry. In the absence of published experimental spectra for this specific molecule, this document serves as a comprehensive, in-depth analysis based on established spectroscopic principles and data from analogous structures. Our objective is to provide researchers, scientists, and drug development professionals with a robust predictive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, thereby facilitating its identification and characterization in experimental settings.

Molecular Structure and Rationale for Spectral Analysis

This compound is a fascinating molecule that combines the well-established morpholine scaffold with a reactive chloromethylsulfonyl group. The morpholine ring is a common motif in a plethora of approved drugs, valued for its favorable pharmacokinetic properties. The chloromethylsulfonyl moiety, on the other hand, introduces a potential site for covalent modification, making this compound a candidate for targeted therapies. A thorough understanding of its spectral signature is the first step in unlocking its therapeutic potential.

Figure 1: 2D Chemical Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom environments within a molecule. For this compound, we can predict three distinct signals corresponding to the morpholine ring protons and the chloromethyl protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 (Morpholine, -N-CH₂-CH₂-O-) | 3.7 - 3.9 | Triplet | 4H | Protons adjacent to the oxygen atom are deshielded. |

| H-3, H-5 (Morpholine, -N-CH₂-CH₂-O-) | 3.1 - 3.3 | Triplet | 4H | Protons adjacent to the nitrogen atom, which is attached to the electron-withdrawing sulfonyl group. |

| -SO₂-CH₂-Cl | 4.8 - 5.0 | Singlet | 2H | Protons on a carbon attached to two highly electronegative groups (sulfonyl and chlorine). |

Expert Interpretation and Causality

The morpholine ring in a chair conformation gives rise to what can appear as two triplets in a simplified analysis[1]. The protons on the carbons adjacent to the oxygen (C2 and C6) are expected to be the most downfield of the morpholine protons due to the electronegativity of the oxygen atom.

The protons on the carbons adjacent to the nitrogen (C3 and C5) will be shifted downfield compared to unsubstituted morpholine. This is due to the strong electron-withdrawing effect of the sulfonyl group attached to the nitrogen, which reduces the electron density around these protons[2].

The most downfield signal is predicted for the methylene protons of the chloromethyl group. These protons are flanked by two potent electron-withdrawing groups: the sulfonyl group and the chlorine atom. This additive deshielding effect will cause a significant downfield shift. Based on data for similar structures like chloromethanesulfonyl chloride, a singlet in this region is expected[3].

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the symmetry of the morpholine ring, we anticipate two signals for the morpholine carbons and one for the chloromethyl carbon.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 (Morpholine, -N-CH₂-CH₂-O-) | 65 - 70 | Carbons adjacent to the highly electronegative oxygen atom. |

| C-3, C-5 (Morpholine, -N-CH₂-CH₂-O-) | 45 - 50 | Carbons adjacent to the nitrogen, which is attached to the electron-withdrawing sulfonyl group[2]. |

| -SO₂-CH₂-Cl | 55 - 60 | Carbon attached to two electronegative groups (sulfonyl and chlorine), resulting in a downfield shift[4][5]. |

Expert Interpretation and Causality

The chemical shifts in ¹³C NMR are highly sensitive to the electronegativity of neighboring atoms[5]. The carbons bonded to oxygen (C2 and C6) will resonate at the most downfield position among the morpholine carbons. The carbons adjacent to the nitrogen (C3 and C5) will be shifted downfield relative to unsubstituted morpholine due to the inductive effect of the sulfonyl group[2].

The chloromethyl carbon is predicted to have a chemical shift influenced by both the sulfonyl group and the chlorine atom. This dual influence places its signal in a distinct region of the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: A 100 MHz or higher (for ¹³C) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

-

Processing: Apply a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950 - 2850 | Medium-Strong | C-H Stretch | Morpholine & -CH₂Cl |

| 1370 - 1335 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |

| 1180 - 1160 | Strong | Symmetric SO₂ Stretch | Sulfonyl |

| 1120 - 1080 | Strong | C-O-C Stretch | Morpholine Ether |

| 750 - 700 | Strong | C-Cl Stretch | Chloromethyl |

| ~580 | Medium | S-Cl Stretch (analogy) | S-C Bond Character |

Expert Interpretation and Causality

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonyl group[6][7]. The asymmetric and symmetric stretching vibrations of the S=O bonds typically give rise to two intense bands in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

The C-H stretching vibrations of the methylene groups in the morpholine ring and the chloromethyl group will appear in the 2950-2850 cm⁻¹ region[8]. The strong C-O-C stretching of the ether linkage in the morpholine ring is expected around 1120-1080 cm⁻¹[9][10]. A strong band for the C-Cl stretch is anticipated in the 750-700 cm⁻¹ region. While there is no S-Cl bond, the S-C bond will also have a characteristic vibration, likely in the lower frequency region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Major Fragment Ions (m/z):

-

114: [M - SO₂CH₂Cl]⁺ - Loss of the chloromethylsulfonyl group.

-

86: [Morpholine - H]⁺ - A common fragment from the morpholine ring.

-

137: [M - CH₂Cl]⁺ - Loss of the chloromethyl radical.

-

64: [SO₂]⁺ - Characteristic fragment for sulfonyl compounds.

-

Expert Interpretation and Causality

Upon ionization, the molecular ion of this compound will exhibit the characteristic isotopic pattern of a chlorine-containing compound, with peaks at m/z 201 and 203[11].